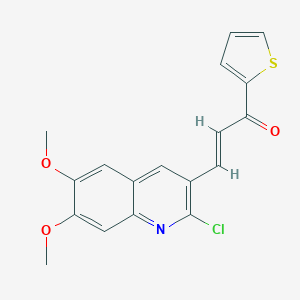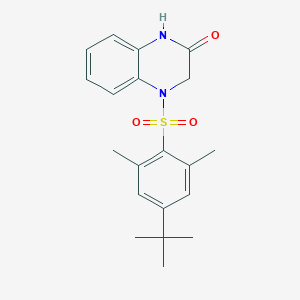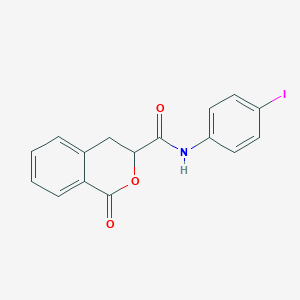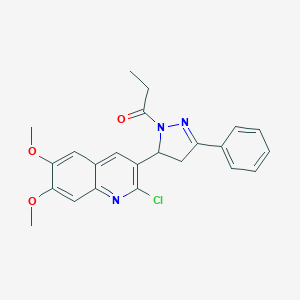
3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with chloro and methoxy groups, a thiophene ring, and a propenone moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Intermediate: The starting material, 2-chloro-6,7-dimethoxyquinoline, is synthesized through a series of reactions involving chlorination and methoxylation of quinoline.
Coupling with Thiophene: The quinoline intermediate is then coupled with a thiophene derivative under basic conditions to form the desired product.
Propenone Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to a corresponding alcohol.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure but different substituents.
Quinoline-2-carboxylic acid: A compound with a carboxyl group instead of the propenone moiety.
2-Methylquinoline: A simpler quinoline derivative with a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-22-15-9-12-8-11(5-6-14(21)17-4-3-7-24-17)18(19)20-13(12)10-16(15)23-2/h3-10H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFELTWSQSVIFSU-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)/C=C/C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)
![6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)
![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)
![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488473.png)
![6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488474.png)
![2'-(3,4-Dimethoxyphenyl)-1',10'b-dihydrospiro(cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B488481.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488482.png)

![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)


![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B488518.png)
